molecular formula C22H20N4O4S B2441460 ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate CAS No. 946323-18-8

ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

Cat. No. B2441460
M. Wt: 436.49
InChI Key: RWQFIQRJXUNBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is a chemical compound that has been synthesized for research purposes . It belongs to the class of pyridothienopyrimidine derivatives .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-{7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl}acetohydrazide with a variety of active reagents and chemicals . The structures of the newly synthesized compounds were established based on spectral data .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 317.36 and a molecular formula of C15 H15 N3 O3 S . The structure includes a pyridothienopyrimidine core, which is a common feature in many biologically active compounds .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate belongs to a class of compounds with a broad range of applications in the synthesis of heterocyclic systems. Its structural complexity allows for the creation of diverse chemical entities crucial in medicinal chemistry and pharmaceutical research. For example, compounds structurally related to ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate have been utilized in the preparation of pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidines, and other heterocycles with potential biological activities (Selič et al., 1997). These systems are important for the development of new therapeutic agents due to their diverse pharmacological properties.

Antimicrobial Activity

The synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties has shown promising antimicrobial activity against Staphylococcus aureus. This indicates the potential of ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate and its derivatives in contributing to the discovery of new antimicrobial agents (Sirakanyan et al., 2015).

Biological Activities and Medicinal Applications

Pyrimidine derivatives, including those structurally related to ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate, are known for their wide range of biological activities. These activities encompass antimicrobial, antifungal, and potential antitumor effects, showcasing the compound's versatility in drug discovery and development processes. The ability to synthesize and modify such compounds underlines the importance of ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate in medicinal chemistry research (Leyva-Acuña et al., 2020).

Contribution to Cancer Research

The novel synthesis pathways involving compounds related to ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate have been explored for their potential in contributing to cancer research. These pathways enable the creation of structurally diverse molecules that could be tested for antiproliferative, anticancer, or apoptosis-inducing activities, thereby expanding the arsenal of compounds available for cancer therapy (Gad et al., 2020).

properties

IUPAC Name

ethyl 3-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-4-30-22(29)14-6-5-7-15(9-14)25-16(27)10-26-11-23-18-17-12(2)8-13(3)24-20(17)31-19(18)21(26)28/h5-9,11H,4,10H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQFIQRJXUNBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.